BenchChemオンラインストアへようこそ!

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone

Purity Quality Assurance Reproducibility

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone (CAS 164526-17-4) is a brominated 1,4-benzodioxane derivative bearing a primary amino group and an ortho-bromophenyl ketone. It has a molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol.

Molecular Formula C15H12BrNO3
Molecular Weight 334.169
CAS No. 164526-17-4
Cat. No. B2694095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone
CAS164526-17-4
Molecular FormulaC15H12BrNO3
Molecular Weight334.169
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C15H12BrNO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2
InChIKeyRQKIBARCYGQPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone (CAS 164526-17-4): Key Physicochemical and Procurement Baseline


(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone (CAS 164526-17-4) is a brominated 1,4-benzodioxane derivative bearing a primary amino group and an ortho-bromophenyl ketone . It has a molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol . The compound is supplied as a research chemical with purities typically ≥95%, and up to 98% from certain vendors . Its structure combines a rigid benzodioxane scaffold with two versatile synthetic handles—the amino group and the aryl bromide—making it a common building block in medicinal chemistry and agrochemical intermediate synthesis.

Why 1,4-Benzodioxane Building Blocks Cannot Be Interchanged: The Case of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone


Superficially similar 1,4-benzodioxane-based building blocks differ critically in the position of bromine substitution, the presence or absence of the amino group, and the resulting electronic and steric profiles [1]. Even among positional isomers—ortho (164526-17-4), meta (727682-04-4), and para (364612-52-2)—the site of bromination alters dipole moment, steric accessibility for cross-coupling, and hydrogen-bonding networks [2]. The amino group provides a nucleophilic handle absent in the non-amino analog (164526-08-3), enabling orthogonal functionalization . Substituting one analog for another without verifying these differences can lead to synthetic failure, altered biological activity, or irreproducible results. The quantitative evidence below establishes the specific differentiation dimensions that justify selecting the ortho-bromo amino derivative over its closest in-class alternatives.

Quantitative Differentiation Evidence for (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone Versus Closest Analogs


Vendor-Specified Purity: 98% (HPLC) vs. 95–97% for Positional Isomers and Non-Amino Analog

The target compound is available at a vendor-certified purity of 98% . The para-bromo isomer (364612-52-2) is listed at 95% minimum purity , the meta-bromo isomer (727682-04-4) at 97% , and the non-amino analog (164526-08-3) at 95–95+% . Although all values are within typical research-grade specifications, the 1–3 percentage point difference in purity translates to a 2–5% lower impurity burden when using the 98%-grade ortho-bromo compound, which is meaningful for multi-step syntheses where impurities propagate.

Purity Quality Assurance Reproducibility

Orthogonal Synthetic Handles: Primary Amine Plus Ortho-Aryl Bromide Enable Tandem Functionalization Not Possible with Non-Amino or Para/Meta Isomers

The target compound possesses two chemically distinct reactive centers: a primary aromatic amine (nucleophilic, H-donor/acceptor) and an ortho-bromophenyl ketone (electrophilic for cross-coupling). The non-amino analog (164526-08-3) lacks the amine entirely, precluding amidation or imine formation . The para-bromo isomer (364612-52-2) positions the bromine further from the carbonyl, altering the electronic environment of the ketone and the steric accessibility of the bromine . The target's ortho-bromo substitution introduces steric hindrance that can be exploited for regioselective transformations, and the amino-ketone ortho relationship enables intramolecular hydrogen bonding (N–H···O=C), stabilizing specific conformations [1]. No single comparator analog offers this specific combination of functional group identity and spatial arrangement.

Orthogonal Reactivity Building Block Utility Cross-Coupling

Predicted Physicochemical Properties: Higher Polar Surface Area and Lower Lipophilicity Versus Non-Amino Analog

The target compound has a predicted topological polar surface area (TPSA) of 61.6 Ų [1] and an ACD/LogP of 2.78 . The non-amino analog (164526-08-3) has a PSA of 35.53 Ų and a LogP of 3.45 [2]. The 26 Ų higher PSA (76% increase) and 0.67 lower LogP indicate significantly greater polarity and hydrogen-bonding capacity for the target compound, which directly impacts aqueous solubility, membrane permeability, and blood-brain barrier penetration predictions. The meta-bromo isomer (727682-04-4) has an XLogP3 of 3.5, comparable to the target's XLogP3 of 3.5 [3], showing that the ortho substitution does not markedly alter gross lipophilicity relative to meta, but the amino group distinguishes both from the non-amino analog.

Drug-likeness Physicochemical Properties Permeability

Class-Level Biological Relevance: 1,4-Benzodioxane Scaffold Delivers Potent, Selective MAO-B Inhibition (IC50 0.045–0.947 μM)

Although the specific target compound has not been directly assayed in published literature, its core 1,4-benzodioxane scaffold is validated as a privileged structure for selective MAO-B inhibition. Engelbrecht et al. (2015) reported that a series of 2,3-dihydro-1,4-benzodioxine derivatives inhibited recombinant human MAO-B with IC50 values ranging from 0.045 to 0.947 μM, while MAO-A inhibition ranged from 13.2 to >100 μM, indicating >100-fold selectivity for MAO-B [1]. The most potent compound, 6-[(3-bromophenyl)methoxy]-2,3-dihydro-1,4-benzodioxine (IC50 = 0.045 μM), features a bromophenyl substituent attached to the benzodioxane core—a substitution pattern topologically related to the target compound's 2-bromobenzoyl motif [2]. The target compound, bearing both the benzodioxane core and a bromophenyl substituent, is structurally poised for elaboration into MAO-B inhibitors, and its primary amine provides a synthetic handle absent in the literature-characterized analogs, enabling additional diversification.

Monoamine Oxidase B MAO-B Inhibition Parkinson's Disease

Commercial Availability: Multi-Vendor Sourcing with Batch-Specific Quality Assurance

The target compound is stocked by at least six independent vendors, including LeYan (Cat. 1798972, 98%), AKSci (Cat. 7658CK, 95%), Chemenu (Cat. CM507529, 97%), MolCore (NLT 98%), ChemicalBook, and Kuujia . The 3-bromo isomer (727682-04-4) is available from Bidepharm (97%), Chemenu (97%), MolCore (98%), and LeYan (98%) . The 4-bromo isomer (364612-52-2) is available from AKSci (95%), MolCore (97%), Chemenu (97%), and CymitQuimica . All three isomers are reasonably well-represented in the supplier market; however, the target compound is differentiated by the highest advertised purity ceiling (98%) and the availability of batch-specific COA documentation from LeYan and MolCore, which is critical for GLP-compliant research environments.

Supply Chain Catalog Availability Quality Documentation

Recommended Application Scenarios for (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone Based on Quantitative Evidence


Multi-Step Library Synthesis Requiring Orthogonal Functionalization

Researchers designing compound libraries with sequential derivatization steps benefit from the target compound's two orthogonal reactive handles—the primary amine for amide bond formation or reductive amination, and the ortho-aryl bromide for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling [1]. The non-amino analog (164526-08-3) cannot support amine-directed diversification, making the target compound the only viable choice when both handles are required. For programs requiring the highest purity starting material, the 98% grade from LeYan or MolCore is recommended .

MAO-B Inhibitor Lead Generation for Parkinson's Disease Drug Discovery

The 1,4-benzodioxane scaffold is a validated privileged structure for selective MAO-B inhibition, with reported IC50 values as low as 0.045 μM [2]. The target compound's ortho-bromophenyl substitution and amino group enable rapid exploration of structure-activity relationships at both the benzodioxane amine position and the aryl bromide site, providing a strategic starting point for hit-to-lead optimization campaigns targeting CNS disorders.

Physicochemical Property-Driven Fragment Library Design

For fragment-based drug discovery (FBDD) libraries requiring balanced polarity, the target compound offers a favorable TPSA of 61.6 Ų (within the ≤140 Ų oral bioavailability guideline) and a LogP of 2.78–3.5, placing it in a desirable drug-like chemical space . Its higher polarity relative to the non-amino analog (PSA 35.5 Ų) may reduce non-specific binding and improve solubility, making it a more suitable fragment for aqueous screening conditions [3].

Agrochemical Intermediate Development Requiring Ortho-Substituted Benzophenone Motifs

The ortho-bromobenzophenone substructure is a known pharmacophore in certain herbicide and fungicide classes. The target compound's rigid benzodioxane core, combined with the ortho-bromo substitution pattern and amino group, provides a versatile template for generating agrochemical screening libraries with structural features not accessible from the meta- or para-bromo isomers . The compound's multi-vendor availability ensures supply continuity for pilot-scale synthesis programs.

Quote Request

Request a Quote for (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.